![molecular formula C19H16N2O2 B5799997 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide](/img/structure/B5799997.png)
3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide
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Overview
Description
3-(4-Methoxyphenyl)-N-pyridin-3-ylbenzamide: is an organic compound that features a benzamide core substituted with a 4-methoxyphenyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Substitution with 4-Methoxyphenyl Group:
Attachment of Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases .
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylpiperazine exhibit similar structural features and biological activities.
Pyridinyl derivatives: Compounds such as pyridinylimidazoles share the pyridinyl group and have comparable pharmacological properties.
Uniqueness:
- The combination of the 4-methoxyphenyl and pyridin-3-yl groups in the benzamide core provides unique electronic and steric properties, making 3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-18-9-7-14(8-10-18)15-4-2-5-16(12-15)19(22)21-17-6-3-11-20-13-17/h2-13H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCPLGIUCVSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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